molecular formula C15H15NO4 B14881558 (2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid

(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B14881558
M. Wt: 273.28 g/mol
InChI Key: SLDWWPSTPMOYFV-FPLPWBNLSA-N
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Description

This compound is characterized by its molecular formula C15H15NO4 and a molecular weight of 273.29 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .

Mechanism of Action

The mechanism of action of (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid include:

  • (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-butenal
  • (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-butenol

Uniqueness

What sets (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid apart is its specific structural configuration and the presence of the isoxazole ring, which imparts unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

(Z)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7-

InChI Key

SLDWWPSTPMOYFV-FPLPWBNLSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2/C=C\C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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